molecular formula C9H8F2O3 B3003783 2-(Difluoromethyl)-6-methoxybenzoic acid CAS No. 1785583-39-2

2-(Difluoromethyl)-6-methoxybenzoic acid

Cat. No.: B3003783
CAS No.: 1785583-39-2
M. Wt: 202.157
InChI Key: CIJJYLBFZFBKJR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 6-methoxybenzoic acid using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under the influence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-6-methoxybenzoic acid may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of metal-catalyzed difluoromethylation reactions has also been explored to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(Difluoromethyl)-6-hydroxybenzoic acid.

    Reduction: 2-(Difluoromethyl)-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-6-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-6-methoxybenzoic acid
  • 2-(Chloromethyl)-6-methoxybenzoic acid
  • 2-(Bromomethyl)-6-methoxybenzoic acid

Comparison

2-(Difluoromethyl)-6-methoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. The trifluoromethyl derivative, for instance, may exhibit higher electron-withdrawing effects, while the chloromethyl and bromomethyl derivatives may have different reactivity profiles due to the nature of the halogen atoms .

Properties

IUPAC Name

2-(difluoromethyl)-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJJYLBFZFBKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785583-39-2
Record name 2-(difluoromethyl)-6-methoxybenzoic acid
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